4-Phenyl-1H-1,2,3-triazol-1-amine
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Overview
Description
4-Phenyl-1H-1,2,3-triazol-1-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its chemical stability and biological activity. 1,2,3-Triazoles are known for their versatility in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-1,2,3-triazol-1-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The reaction involves the following steps:
- Preparation of phenyl azide from phenylamine.
- Reaction of phenyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated, nitrated, or sulfonated triazole derivatives.
Scientific Research Applications
4-Phenyl-1H-1,2,3-triazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1H-1,2,3-triazol-1-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-Phenyl-1H-1,2,3-triazol-1-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to different chemical and biological properties.
4-Phenyl-1H-1,2,4-triazole: Similar phenyl group attachment but different triazole ring structure, affecting its reactivity and applications.
Uniqueness: The unique arrangement of nitrogen atoms in the 1,2,3-triazole ring of this compound provides distinct chemical stability and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
4-phenyltriazol-1-amine |
InChI |
InChI=1S/C8H8N4/c9-12-6-8(10-11-12)7-4-2-1-3-5-7/h1-6H,9H2 |
InChI Key |
NBWJADJGFOTPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)N |
Origin of Product |
United States |
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